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Introduction

AVE 0991 is a synthetic, non-peptide agonist of the Mas receptor, which is the receptor for
angiotensin-(1-7) (Ang-(1-7)).[1][2] The Ang-(1-7)/Mas receptor axis is a crucial component of
the renin-angiotensin system (RAS), often counteracting the effects of the angiotensin Il (Ang
I1)/AT1 receptor axis.[1][3] AVE 0991 is orally active and resistant to degradation by proteolytic
enzymes, making it a valuable tool for investigating the therapeutic potential of activating the
Ang-(1-7) pathway in various pathological conditions.[1]

Activation of the Mas receptor by AVE 0991 has been shown to elicit a range of beneficial
effects, including vasodilation, anti-inflammatory, anti-fibrotic, and anti-proliferative responses.
[3][4][5] These effects are mediated through the modulation of complex signaling pathways and
subsequent changes in gene expression. Understanding these transcriptional changes is
critical for elucidating the mechanism of action of AVE 0991 and for the development of novel
therapeutics targeting the protective arm of the RAS.

These application notes provide a comprehensive overview of the effects of AVE 0991 on gene
expression and detailed protocols for performing such analyses in a laboratory setting.

Mechanism of Action and Signhaling Pathways
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AVE 0991 exerts its effects by binding to and activating the G-protein coupled Mas receptor.[6]
This activation triggers several downstream signaling cascades that ultimately lead to changes
in the expression of target genes. Key signaling pathways implicated in the action of AVE 0991
include:

eNOS/NO Pathway: AVE 0991 stimulates the production of nitric oxide (NO) through the
activation of endothelial nitric oxide synthase (eNOS).[3][7] This pathway is crucial for
vasodilation and has anti-inflammatory and anti-thrombotic effects.

e p38 MAPK Pathway: In some contexts, such as Ang llI-induced vascular smooth muscle cell
proliferation, AVE 0991 has been shown to downregulate the phosphorylation of p38
mitogen-activated protein kinase (MAPK).[8]

» Rho-kinase Pathway: AVE 0991 can attenuate the Rho-kinase pathway, which is involved in
vasoconstriction and cellular proliferation.[3]

o TGF-B1/Smad2 Pathway: AVE 0991 has been demonstrated to inhibit the transforming
growth factor-betal (TGF-B1)/Smad2 signaling pathway, which plays a key role in fibrosis.[9]

o PI3K/Akt Pathway: Downstream of the Mas receptor, the phosphoinositide 3-kinase
(PI3K)/Akt pathway can be modulated, influencing cell survival and metabolism.[10][11]

The following diagram illustrates the primary signaling pathways activated by AVE 0991.
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Caption: AVE 0991 signaling pathways.
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Effects of AVE 0991 on Gene Expression

Treatment with AVE 0991 leads to significant changes in the expression of a wide array of
genes involved in inflammation, fibrosis, oxidative stress, and cellular growth. The following
tables summarize the reported effects of AVE 0991 on gene expression in various experimental

models.

Table 1: Inflammatory Gene Expression Modulated by AVE 0991

© 2025 BenchChem. All rights reserved. 4/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10800321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Gene

Direction of
Change

Experimental
Model

Reference

IL-1B

Downregulation

Aged rat hippocampus
after surgery, Mouse

iy [10][12][13]
model of colitis, TNF-a

stimulated THP-1 cells

TNF-a

Downregulation

Aged rat hippocampus
after surgery, Mouse

iy [10][12][13]
model of colitis, TNF-a

stimulated THP-1 cells

IL-6

Downregulation

Mouse model of
colitis, TNF-a

. [10][13]
stimulated SW872

human adipocytes

CCL2 (MCP-1)

Downregulation

Mouse model of

colitis, TNF-a

stimulated THP-1 cells  [10][13]
and SW872 human

adipocytes

TNF-a stimulated

CXCL10 Downregulation [13]
THP-1 cells
) Aged rat hippocampus
HMGB1 Downregulation [12]
after surgery
] Aged rat hippocampus
RAGE Downregulation [12]
after surgery
] Aged rat hippocampus
CD11b Downregulation [12]
after surgery
) Mouse model of
IL-10 Upregulation ] [5]
chronic asthma
Table 2: Fibrosis-Related Gene Expression Modulated by AVE 0991
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Gene

Direction of
Change

Experimental
Model

Reference

TGF-p1

Downregulation

Ang ll-induced
neonatal rat

cardiomyocytes

[9]

Smad2

Downregulation

Ang ll-induced
neonatal rat

cardiomyocytes

[°]

aSMA

No significant change

Bile duct ligation-
induced liver fibrosis

in rats

[14]

Col |

No significant change

Bile duct ligation-
induced liver fibrosis

in rats

[14]

CTGF

No significant change

Bile duct ligation-
induced liver fibrosis

in rats

[14]

Table 3: Oxidative Stress-Related Gene Expression Modulated by AVE 0991

Direction of Experimental
Gene Reference
Change Model
] Skeletal muscle of
Sod2 Upregulation [15]
obese Zucker rats
] Skeletal muscle of
Nrf2 Upregulation [15]
obese Zucker rats
Ang ll-induced
HO-1 Upregulation vascular smooth [8]

muscle cells

Table 4: Other Target Genes Modulated by AVE 0991
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Direction of Experimental
Gene Reference
Change Model
Bile duct ligation-
AT1R Downregulation induced liver fibrosis [14]
in rats
. ] Skeletal muscle of
Renin Receptor Upregulation [15]
obese Zucker rats
] Skeletal muscle of
PLZF Upregulation [15]

obese Zucker rats

Experimental Protocols

This section provides detailed protocols for the analysis of gene expression changes following

treatment with AVE 0991. The general workflow is depicted in the diagram below.
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Experimental Workflow for Gene Expression Analysis
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Caption: Experimental workflow for gene expression analysis.
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Protocol 1: Cell Culture and Treatment with AVE 0991

o Cell Seeding: Plate cells at an appropriate density in multi-well plates to ensure they are in
the logarithmic growth phase at the time of treatment.

e AVE 0991 Preparation: Prepare a stock solution of AVE 0991 by dissolving the powder in a
suitable solvent, such as dimethyl sulfoxide (DMSO).[16] Further dilute the stock solution in
cell culture medium to achieve the desired final concentrations. It is recommended to
perform a dose-response study to determine the optimal concentration.[16]

» Treatment: Remove the existing medium from the cells and replace it with the medium
containing the desired concentration of AVE 0991 or vehicle control (medium with the same
concentration of DMSO).

 Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24 hours) to allow for
changes in gene expression.

e Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS)
and then proceed immediately to RNA extraction or store the cell pellets at -80°C.

Protocol 2: Total RNA Extraction

This protocol describes RNA extraction using a common TRIzol-based method.[17][18]
Alternatively, various commercial kits are available and should be used according to the
manufacturer's instructions.[19]

o Lysis: Add 1 mL of TRIzol reagent per 10 cmz? of culture plate area directly to the cells.
Pipette the lysate up and down several times to homogenize.

o Phase Separation: Transfer the homogenate to a microcentrifuge tube and incubate at room
temperature for 5 minutes. Add 0.2 mL of chloroform per 1 mL of TRIzol, cap the tube
securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes.

o Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will
separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper
agueous phase containing the RNA.
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RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh tube. Add 0.5 mL of
isopropanol per 1 mL of TRIzol used for the initial homogenization. Mix gently and incubate
at room temperature for 10 minutes.

RNA Pellet Collection: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a
gel-like pellet on the side and bottom of the tube.

RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol
(prepared with DEPC-treated water). Vortex briefly and then centrifuge at 7,500 x g for 5
minutes at 4°C.

Drying and Resuspension: Carefully remove all of the ethanol. Air-dry the pellet for 5-10
minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free
water.

Protocol 3: DNase Treatment and RNA Quality Control

DNase Treatment (Optional but Recommended): To remove any contaminating genomic
DNA, treat the RNA sample with DNase | according to the manufacturer's protocol.[20]

RNA Quantification: Determine the concentration and purity of the RNA using a
spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

RNA Integrity: Assess the integrity of the RNA using gel electrophoresis or a bioanalyzer.
High-quality RNA will show two distinct ribosomal RNA (rRNA) bands (28S and 18S for
eukaryotic samples) with the 28S band being approximately twice as intense as the 18S
band.

Protocol 4: Reverse Transcription (cDNA Synthesis)

This protocol outlines the synthesis of complementary DNA (cDNA) from the extracted RNA.

Reaction Setup: In a sterile, RNase-free tube, combine the following components:
o Total RNA (e.g., 1 pg)

o Random hexamers or oligo(dT) primers
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o dNTP mix

o RNase-free water to the desired volume

o Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1
minute.

» Reverse Transcription Master Mix: Prepare a master mix containing:
o Reverse transcriptase buffer
o RNase inhibitor
o Reverse transcriptase enzyme

e Reaction: Add the master mix to the RNA/primer mixture and incubate at the temperature
recommended for the specific reverse transcriptase being used (e.g., 42°C for 60 minutes).

 Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70°C for 10
minutes. The resulting cDNA can be stored at -20°C.

Protocol 5: Quantitative Real-Time PCR (qPCR)

o Primer Design: Design or obtain validated primers specific to the target genes and at least
one stable housekeeping gene (e.g., GAPDH, ACTB).

o (PCR Reaction Setup: In a qPCR plate, prepare the following reaction mixture for each
sample and gene:

o SYBR Green gPCR master mix
o Forward primer
o Reverse primer
o cDNA template

o Nuclease-free water to the final volume
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e (PCR Program: Run the gqPCR plate in a real-time PCR instrument using a standard cycling
program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and
annealing/extension at 60°C).

o Data Analysis: Analyze the amplification data using the comparative Cq (AACq) method to
determine the relative fold change in gene expression between the AVE 0991-treated and
control samples, normalized to the housekeeping gene.[21]

Conclusion

The study of gene expression changes following AVE 0991 treatment provides valuable
insights into its multifaceted therapeutic potential. By activating the Mas receptor, AVE 0991
modulates key signaling pathways involved in inflammation, fibrosis, and oxidative stress,
leading to a protective cellular phenotype. The protocols outlined in these application notes
offer a robust framework for researchers to investigate the molecular mechanisms of AVE 0991
and to explore its utility in various disease models. Careful experimental design and adherence
to standardized protocols are essential for obtaining reliable and reproducible gene expression
data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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